(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired stereochemistry.
Continuous Flow Chemistry: To enhance the efficiency and scalability of the synthesis process.
Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: Used in asymmetric synthesis to produce other chiral compounds.
Catalysis: Acts as a chiral catalyst in various organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Binding Studies: Used to study interactions with proteins and other biomolecules.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-bromo-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methyl-2-methoxyphenyl)propan-2-OL
Uniqueness
- Fluoro Substitution : The presence of a fluoro group enhances its binding affinity and specificity towards certain molecular targets.
- Chirality : The specific (1R,2R) configuration provides unique stereochemical properties that can influence its biological activity and interactions.
This detailed overview highlights the significance of (1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL in various scientific domains, emphasizing its potential applications and unique characteristics
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
ATPBBYQRFBRDJK-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
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